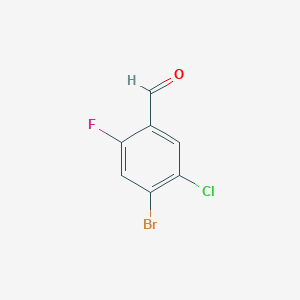

4-Bromo-5-chloro-2-fluorobenzaldehyde

Description

BenchChem offers high-quality 4-Bromo-5-chloro-2-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-chloro-2-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-chloro-2-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGYCHJPYQRCMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603584-72-0 | |

| Record name | 4-bromo-5-chloro-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-5-chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-chloro-2-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry. With the confirmed CAS number 1603584-72-0 , this document will delve into its chemical and physical properties, explore potential synthetic pathways, discuss its spectroscopic characterization, and examine its applications, particularly in the realms of pharmaceutical and agrochemical research. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and materials science, offering insights into the reactivity and utility of this versatile building block.

Introduction

4-Bromo-5-chloro-2-fluorobenzaldehyde is a polysubstituted benzaldehyde derivative featuring a unique arrangement of three different halogen atoms on the aromatic ring. This specific substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules. The presence of bromo, chloro, and fluoro substituents, along with the reactive aldehyde functional group, offers multiple sites for chemical modification, enabling the construction of diverse molecular architectures. This guide aims to provide a detailed technical overview of this compound, consolidating available information to support its effective use in research and development.

Table 1: Chemical and Physical Properties of 4-Bromo-5-chloro-2-fluorobenzaldehyde [1][2][3]

| Property | Value |

| CAS Number | 1603584-72-0 |

| Molecular Formula | C₇H₃BrClFO |

| Molecular Weight | 237.45 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage | Store in a cool, dry place, often recommended at 2-8°C under an inert atmosphere. |

Synthesis and Purification

A potential synthetic pathway could start from 1-bromo-2-chloro-4-fluorobenzene. The introduction of the aldehyde group could be achieved through methods such as the Vilsmeier-Haack reaction or by lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of 4-Bromo-5-chloro-2-fluorobenzaldehyde.

Purification of the final product would likely involve standard techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel to achieve the desired purity.

Spectroscopic Characterization

The structural elucidation of 4-Bromo-5-chloro-2-fluorobenzaldehyde relies on a combination of spectroscopic techniques. While publicly available spectra are limited, chemical suppliers like ChemicalBook indicate the availability of such data.[4] Based on the structure, the expected spectral features are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two aromatic protons, each appearing as a doublet or doublet of doublets due to coupling with the fluorine atom and potentially with each other. The aldehyde proton will be a distinct singlet or triplet (if coupled to the ortho fluorine), shifted significantly downfield (typically δ 9.5-10.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven distinct carbon signals. The aldehyde carbonyl carbon will be in the downfield region (around 185-195 ppm). The aromatic carbons will show characteristic shifts and C-F coupling constants.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a strong characteristic C=O stretching vibration for the aldehyde group, typically in the range of 1690-1715 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aldehyde will also be present, along with absorptions corresponding to the C-Br, C-Cl, and C-F bonds.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (237.45 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom.

Chemical Reactivity and Applications

The reactivity of 4-Bromo-5-chloro-2-fluorobenzaldehyde is dictated by its functional groups: the aldehyde and the halogen substituents on the aromatic ring.

Aldehyde Group Reactivity: The aldehyde functional group is susceptible to a wide range of nucleophilic addition and addition-elimination reactions. These include:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 4-bromo-5-chloro-2-fluorobenzoic acid.

-

Reduction: Can be reduced to the corresponding benzyl alcohol.

-

Reductive Amination: Can react with amines in the presence of a reducing agent to form substituted benzylamines.

-

Wittig Reaction: Can undergo olefination reactions with phosphorus ylides to form substituted styrenes.

-

Condensation Reactions: Can participate in aldol and Knoevenagel condensations.

Halogen Substituent Reactivity: The bromo, chloro, and fluoro substituents activate the aromatic ring for nucleophilic aromatic substitution and enable participation in various cross-coupling reactions. The bromine atom is generally the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents.

Diagram of Key Reaction Pathways:

Caption: Key reaction pathways for 4-Bromo-5-chloro-2-fluorobenzaldehyde.

Applications in Drug Discovery and Agrochemicals:

Halogenated aromatic compounds are of significant interest in medicinal chemistry and agrochemical research. The introduction of halogen atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While specific applications of 4-Bromo-5-chloro-2-fluorobenzaldehyde are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds. It serves as a valuable building block for the synthesis of novel heterocyclic compounds and other complex molecules with potential therapeutic or pesticidal activities.

Safety and Handling

4-Bromo-5-chloro-2-fluorobenzaldehyde is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on information from chemical suppliers, the following hazard and precautionary statements are associated with this compound:[5][6][7]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Standard laboratory practices, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be strictly followed.

Conclusion

4-Bromo-5-chloro-2-fluorobenzaldehyde is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry. Its unique combination of a reactive aldehyde group and multiple halogen substituents provides a rich platform for the synthesis of complex and potentially bioactive molecules. While detailed research specifically focused on this compound is not abundant in the public domain, its structural features suggest a wide range of possible applications in drug discovery, agrochemical development, and materials science. This technical guide serves as a foundational resource for researchers, providing key information to facilitate the safe and effective use of this promising building block in their synthetic endeavors.

References

-

Oakwood Chemical. (n.d.). 4-Bromo-5-chloro-2-fluorobenzaldehyde. Retrieved January 2, 2026, from [Link]

-

Chemexpress. (n.d.). 4-Bromo-5-chloro-2-fluorobenzaldehyde. Retrieved January 2, 2026, from [Link]

-

Oakwood Chemical. (n.d.). 4-Bromo-5-chloro-2-fluorobenzaldehyde. Retrieved January 2, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 1603584-72-0 | 2615-F-02 | MDL MFCD26142710 | 4-Bromo-5-chloro-2-fluorobenzaldehyde | SynQuest Laboratories [synquestlabs.com]

- 3. 4-Bromo-5-chloro-2-fluorobenzaldehyde [oakwoodchemical.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Bromo-5-chloro-2-fluorobenzaldehyde | 1603584-72-0 [sigmaaldrich.com]

A Comprehensive Technical Guide to 4-Bromo-5-chloro-2-fluorobenzaldehyde for Advanced Synthesis

Abstract: 4-Bromo-5-chloro-2-fluorobenzaldehyde is a tri-halogenated aromatic aldehyde that serves as a pivotal intermediate in the fields of pharmaceutical and agrochemical research. Its molecular structure, characterized by strategically positioned halogen atoms and a reactive aldehyde group, offers a unique combination of electronic properties and multiple points for synthetic modification. This guide provides an in-depth analysis of its core physicochemical properties, including its precise molecular weight, a validated synthesis protocol, analytical characterization methods, and its applications as a versatile building block in drug development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in advanced organic synthesis.

Core Physicochemical & Structural Properties

4-Bromo-5-chloro-2-fluorobenzaldehyde is a solid, typically appearing as a white or off-white powder, whose utility is fundamentally derived from its chemical structure.[1] The precise arrangement of its constituent atoms dictates its reactivity and physical characteristics.

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis. Based on the IUPAC 2021 atomic weights, the exact molecular weight is calculated from its molecular formula, C₇H₃BrClFO.[2][3]

Table 1: Key Physicochemical Data for 4-Bromo-5-chloro-2-fluorobenzaldehyde

| Property | Value | Source(s) |

| Molecular Weight | 237.45 g/mol | [2][3] |

| Molecular Formula | C₇H₃BrClFO | [2][3] |

| CAS Number | 1603584-72-0 | [2][3] |

| Appearance | White to off-white powder | [1] |

| Purity | Typically ≥97% | [2] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [2] |

| LogP | 3.0541 | [2] |

The unique substitution pattern on the benzaldehyde ring—containing bromo, chloro, and fluoro groups—imparts distinct electronic and steric properties.[1] This tri-halogenation makes the compound an invaluable precursor for complex molecular architectures, particularly in medicinal chemistry.[1][4]

Synthesis & Purification Workflow

The synthesis of multi-substituted benzaldehydes often requires regioselective control. A common and effective strategy for synthesizing compounds like 4-Bromo-5-chloro-2-fluorobenzaldehyde involves the ortho-lithiation of a suitable precursor followed by formylation. This method leverages the directing effect of the fluorine atom to achieve selective metalation.

Proposed Synthetic Pathway: Ortho-Lithiation/Formylation

A plausible and industrially relevant synthesis begins with 1-bromo-2-chloro-4-fluorobenzene. The fluorine atom directs the lithiation to the adjacent C2 position. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. A similar process of metal-halogen exchange followed by formylation is a well-documented method for preparing related halogenated benzaldehydes.[5]

Experimental Protocol

Warning: This protocol involves pyrophoric reagents (n-Butyllithium) and anhydrous conditions. It must be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

-

1-Bromo-2-chloro-4-fluorobenzene (1.0 eq)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Initial Solution: Dissolve 1-bromo-2-chloro-4-fluorobenzene (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-Butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: The low temperature is critical to prevent side reactions and ensure the stability of the aryllithium intermediate.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. Stir at -78 °C for 30 minutes, then allow the reaction to warm slowly to room temperature over 2 hours.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl solution until the mixture is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Trustworthiness: This washing sequence neutralizes remaining acid and removes water-soluble impurities, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) or recrystallization to afford pure 4-Bromo-5-chloro-2-fluorobenzaldehyde.

Synthesis Workflow Diagram

Caption: Regioselective synthesis of the target compound via ortho-lithiation.

Applications in Drug Development & Medicinal Chemistry

4-Bromo-5-chloro-2-fluorobenzaldehyde is not an end product but a highly valuable building block for creating more complex molecules.[4] Its utility stems from the orthogonal reactivity of its functional groups:

-

Aldehyde Group: This group is a versatile handle for reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse side chains.

-

Halogen Atoms: The bromo, chloro, and fluoro substituents serve as key anchor points for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of carbon-carbon and carbon-heteroatom bonds.[6] The differing reactivity of the halogens can potentially allow for selective functionalization.

This multi-functional nature makes the compound a sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[7][8] Its halogenated phenyl ring is a common motif in modern drug candidates, where halogens are used to modulate properties like metabolic stability, binding affinity, and lipophilicity.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-Bromo-5-chloro-2-fluorobenzaldehyde is essential.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] It causes skin and serious eye irritation and may cause respiratory irritation.[10]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[10][11] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid breathing dust and prevent contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] For long-term stability, storage at 4°C under an inert atmosphere (e.g., nitrogen) is recommended.[2]

References

-

The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

5-Bromo-2-chloro-4-fluorobenzaldehyde . MySkinRecipes. [Link]

-

2-Chloro-4-bromo-5-fluorobenzaldehyde: Synthesis, Properties, and Applications as a Key Organic Intermediate . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- A method for preparing 4-bromo-2-methoxy-benzaldehyde.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-bromo-5-chloro-2-fluorobenzaldehyde | 1603584-72-0 | DPC58472 [biosynth.com]

- 4. 5-Bromo-4-chloro-2-fluorobenzaldehyde | 1781052-25-2 | Benchchem [benchchem.com]

- 5. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. 5-Bromo-2-chloro-4-fluorobenzaldehyde [myskinrecipes.com]

- 8. nbinno.com [nbinno.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

An In-depth Technical Guide to 4-Bromo-5-chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-5-chloro-2-fluorobenzaldehyde, a key intermediate in modern organic synthesis. With its unique substitution pattern, this compound offers a versatile platform for the development of novel pharmaceuticals, agrochemicals, and materials. This document will delve into its structural characteristics, physical properties, safety and handling, and its role in synthetic chemistry.

Chemical Identity and Physical Properties

4-Bromo-5-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde. The strategic placement of three different halogen atoms on the benzaldehyde core significantly influences its reactivity and physical properties.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1603584-72-0 | [1][2] |

| Molecular Formula | C₇H₃BrClFO | [1][2] |

| Molecular Weight | 237.45 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Purity | ≥97% | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1][3] |

| Melting Point | Data not available for this specific isomer. The related isomer, 4-Bromo-2-fluorobenzaldehyde, has a melting point of 58-62 °C. | [4] |

| Boiling Point | Data not available. | |

| Density | Data not available. | |

| Solubility | Expected to be soluble in common organic solvents like chloroform and methanol, with limited solubility in water. | [5] |

Chemical Structure:

The structure of 4-Bromo-5-chloro-2-fluorobenzaldehyde is characterized by a benzene ring substituted with an aldehyde group, and bromo, chloro, and fluoro atoms at positions 4, 5, and 2, respectively.

Caption: Generalized workflow for a nucleophilic addition to 4-Bromo-5-chloro-2-fluorobenzaldehyde.

Synthesis

A detailed, experimentally verified synthesis protocol for 4-Bromo-5-chloro-2-fluorobenzaldehyde is not readily available in the public domain. However, a plausible synthetic route would involve the formylation of a corresponding polysubstituted benzene precursor. For instance, a related isomer, 5-bromo-4-chloro-2-fluorobenzaldehyde, has been synthesized by reacting 4-chloro-2-fluorobenzaldehyde with N-bromosuccinimide (NBS) in the presence of a Lewis acid like AlCl₃. [6] A Proposed Synthetic Protocol (Hypothetical):

-

Step 1: Halogenation of a Precursor: A suitable starting material, such as 5-chloro-2-fluorotoluene, could be brominated at the 4-position using a standard brominating agent like N-bromosuccinimide (NBS) with a radical initiator or a Lewis acid catalyst.

-

Step 2: Oxidation of the Methyl Group: The resulting 4-bromo-5-chloro-2-fluorotoluene would then be oxidized to the corresponding benzaldehyde. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Experimental Considerations:

-

Reaction Conditions: The specific reaction conditions, including solvent, temperature, and reaction time, would need to be carefully optimized to achieve a good yield and minimize the formation of byproducts.

-

Purification: The final product would likely require purification by column chromatography or recrystallization to achieve the desired purity for subsequent synthetic steps.

Conclusion

4-Bromo-5-chloro-2-fluorobenzaldehyde is a valuable and highly functionalized building block for organic synthesis. Its unique combination of an aldehyde group and three distinct halogen atoms provides multiple reaction sites, enabling the construction of complex molecular architectures. While there is a need for more comprehensive public data on its specific physical properties and spectroscopic characterization, its potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries is clear. Researchers working with this intermediate should proceed with a thorough understanding of its likely reactivity based on the principles of physical organic chemistry and adhere to strict safety protocols.

References

-

Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Substituted Benzaldehyde: Significance and symbolism. (2025, March 2). Retrieved from [Link]

-

5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem. (n.d.). Retrieved from [Link]

-

4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196 - PubChem. (n.d.). Retrieved from [Link]

-

Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde - ResearchGate. (n.d.). Retrieved from [Link]

-

Benzaldehyde, 4-bromo- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

(PDF) 2-Bromo-5-fluorobenzaldehyde - ResearchGate. (n.d.). Retrieved from [Link]

-

The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

5-Bromo-2-chloro-4-fluorobenzaldehyde - MySkinRecipes. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Bromo-5-chloro-2-fluorobenzaldehyde is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique substitution pattern of three halogen atoms and a reactive aldehyde group makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of the viable synthetic pathways for 4-bromo-5-chloro-2-fluorobenzaldehyde, with a focus on practical, field-proven methodologies. We will delve into the strategic considerations behind the choice of starting materials and reaction conditions, offering detailed experimental protocols and a comparative analysis of the most effective routes.

Introduction: The Significance of a Polysubstituted Aromatic Aldehyde

Substituted benzaldehydes are fundamental intermediates in organic synthesis, serving as precursors to a vast array of more complex molecules. The specific compound, 4-bromo-5-chloro-2-fluorobenzaldehyde, presents a unique combination of functionalities. The aldehyde group is a versatile handle for various transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The halogen substituents (bromine, chlorine, and fluorine) offer multiple sites for further functionalization, most notably through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This multi-functional nature makes it a valuable asset in the development of novel therapeutic agents and specialized chemicals.[1][2][3]

This guide will focus on a logical and efficient two-step synthesis, beginning with the preparation of a key intermediate, 1-bromo-2-chloro-4-fluorobenzene, followed by the crucial formylation step to introduce the aldehyde functionality at the desired position.

Strategic Synthesis Plan: A Two-Step Approach

The most logical and efficient pathway to 4-bromo-5-chloro-2-fluorobenzaldehyde involves a two-stage process:

-

Synthesis of the Precursor: Preparation of 1-bromo-2-chloro-4-fluorobenzene.

-

Formylation: Introduction of the aldehyde group onto the aromatic ring at the C2 position.

This strategic disconnection allows for the controlled installation of the substituents, ensuring high regioselectivity and overall yield.

Pathway I: Synthesis of the Starting Material: 1-Bromo-2-chloro-4-fluorobenzene

The synthesis of the key precursor, 1-bromo-2-chloro-4-fluorobenzene, can be efficiently achieved from commercially available 2-chloro-4-fluoroaniline via a Sandmeyer-type reaction. This classic transformation in aromatic chemistry provides a reliable method for the introduction of a bromine atom onto the aromatic ring.

Reaction Mechanism: Diazotization and Sandmeyer Reaction

The synthesis proceeds through two key steps:

-

Diazotization: The primary aromatic amine, 2-chloro-4-fluoroaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures to form a diazonium salt.

-

Sandmeyer Reaction: The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom.

Experimental Protocol: Synthesis of 1-Bromo-2-chloro-4-fluorobenzene

Materials:

-

2-chloro-4-fluoroaniline

-

Concentrated hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Ice

-

Dichloromethane or Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 2-chloro-4-fluoroaniline in concentrated hydrobromic acid is prepared and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared.

-

The cold diazonium salt solution is then added portion-wise to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) for a short period to ensure complete decomposition of the diazonium salt.

-

The reaction mixture is cooled, and the organic product is extracted with a suitable organic solvent like dichloromethane or diethyl ether.

-

The combined organic layers are washed with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude 1-bromo-2-chloro-4-fluorobenzene can be purified by vacuum distillation or column chromatography to yield the pure product.

Pathway II: Formylation of 1-Bromo-2-chloro-4-fluorobenzene

The introduction of the aldehyde group at the C2 position of 1-bromo-2-chloro-4-fluorobenzene is the most critical step in this synthesis. The regioselectivity of this reaction is governed by the directing effects of the existing halogen substituents. The fluorine atom, being the most electronegative and a strong ortho, para-director through resonance, will strongly direct the incoming electrophile to the positions ortho to it.[4][5][6][7] The position C2 is ortho to fluorine and meta to both bromine and chlorine, making it the most electronically favored site for electrophilic substitution.

Two primary methods are considered for this transformation: Ortho-lithiation followed by formylation and the Vilsmeier-Haack reaction .

Preferred Method: Ortho-lithiation and Formylation

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. In this case, the fluorine atom acts as a potent directing group, facilitating the deprotonation of the adjacent C-H bond by a strong organolithium base. The resulting aryllithium species can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group with high precision.[3][8]

-

Strong Base (n-BuLi): n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base capable of deprotonating the relatively acidic proton ortho to the fluorine atom. The low temperature (-78 °C) is crucial to prevent side reactions, such as lithium-halogen exchange or decomposition of the organolithium intermediate.

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to ensure the success of the reaction.

-

Formylating Agent (DMF): N,N-Dimethylformamide is a readily available and effective electrophile for trapping the aryllithium intermediate. It reacts to form a stable tetrahedral intermediate that is subsequently hydrolyzed to the aldehyde during the aqueous workup.

Materials:

-

1-bromo-2-chloro-4-fluorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of 1-bromo-2-chloro-4-fluorobenzene in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise via a syringe, while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete lithiation.

-

Add anhydrous DMF dropwise to the reaction mixture at -78 °C. The reaction is typically exothermic, so slow addition is crucial.

-

After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude 4-bromo-5-chloro-2-fluorobenzaldehyde by column chromatography on silica gel or by recrystallization.

Alternative Method: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another established method for the formylation of electron-rich aromatic compounds.[9][10][11][12][13] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF.

While a viable alternative, the Vilsmeier-Haack reaction may present challenges in terms of regioselectivity with this particular substrate. The Vilsmeier reagent is a milder electrophile than those used in Friedel-Crafts reactions, and while the fluorine is a strong ortho, para-director, the deactivating inductive effects of the bromine and chlorine atoms could lead to a mixture of products. The ortho-lithiation pathway generally offers superior regiocontrol for this specific transformation.

Comparative Analysis of Synthesis Pathways

| Feature | Ortho-lithiation and Formylation | Vilsmeier-Haack Reaction |

| Regioselectivity | High, directed by the fluorine atom. | Potentially lower, risk of isomeric byproducts. |

| Reaction Conditions | Cryogenic temperatures (-78 °C), strictly anhydrous. | Milder temperatures, but uses corrosive reagents (POCl₃). |

| Reagents | Strong organometallic base (n-BuLi), anhydrous solvents. | Phosphorus oxychloride, DMF. |

| Substrate Scope | Broad for ortho-functionalization of directed aromatics. | Generally requires electron-rich aromatic substrates. |

| Overall Yield | Typically good to excellent with proper technique. | Can be variable depending on substrate reactivity. |

Conclusion and Future Perspectives

The synthesis of 4-bromo-5-chloro-2-fluorobenzaldehyde is most reliably achieved through a two-step sequence involving the Sandmeyer reaction of 2-chloro-4-fluoroaniline to form 1-bromo-2-chloro-4-fluorobenzene, followed by a highly regioselective ortho-lithiation and formylation. This pathway offers excellent control over the introduction of the aldehyde group at the desired position, a critical factor for its use as a building block in complex target molecules. While the Vilsmeier-Haack reaction presents a potential alternative, the ortho-lithiation approach is recommended for its superior regioselectivity.

The continued demand for novel pharmaceuticals and agrochemicals will undoubtedly drive further innovation in the synthesis of such polysubstituted aromatic intermediates. Future research may focus on developing catalytic and more environmentally benign formylation methods to further enhance the efficiency and sustainability of these synthetic routes.

References

-

Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved January 2, 2026, from [Link]

-

2-Chloro-4-bromo-5-fluorobenzaldehyde: Synthesis, Properties, and Applications as a Key Organic Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 2, 2026, from [Link]

-

Exploring 2-Chloro-4-bromo-5-fluorobenzaldehyde: A Versatile Chemical Intermediate. (n.d.). Retrieved January 2, 2026, from [Link]

-

The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 2, 2026, from [Link]

-

Electrophilic aromatic directing groups - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. (n.d.). Retrieved January 2, 2026, from [Link]

-

15.03.1: Theory of Directing effects - Chemistry LibreTexts. (2019, June 5). Retrieved January 2, 2026, from [Link]

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 2, 2026, from [Link]

-

Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 2, 2026, from [Link]

-

Formylation - Common Conditions. (n.d.). Retrieved January 2, 2026, from [Link]

-

Formylation - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

- Process for formylation of aromatic compounds - Google Patents. (n.d.).

-

Benzaldehyde derivative synthesis by formylation - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

-

Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience. (n.d.). Retrieved January 2, 2026, from [Link]

-

ChemInform Abstract: Regioselective ortho-Lithiation of Chloro- and Bromo-Substituted Fluoroarenes | Request PDF - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Directed (ortho) Metallation. (n.d.). Retrieved January 2, 2026, from [Link]

-

Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? (n.d.). Retrieved January 2, 2026, from [Link]

-

1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

1-Bromo-4-chloro-2-fluorobenzene - the NIST WebBook. (n.d.). Retrieved January 2, 2026, from [Link]

- Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents. (n.d.).

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. ijpcbs.com [ijpcbs.com]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-5-chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-5-chloro-2-fluorobenzaldehyde (CAS No. 1603584-72-0). As a critical building block in the synthesis of novel pharmaceutical and agrochemical agents, a comprehensive understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document is structured to provide not only the anticipated spectral data but also the underlying principles and experimental considerations necessary for its robust characterization.

Molecular Structure and Its Spectroscopic Implications

The unique substitution pattern of 4-Bromo-5-chloro-2-fluorobenzaldehyde, with three distinct halogen atoms and an aldehyde group on a benzene ring, gives rise to a characteristic spectroscopic fingerprint. The electron-withdrawing nature of the halogens and the aldehyde group significantly influences the electronic environment of the aromatic ring, which is directly observable in its NMR, IR, and mass spectra.

Molecular Diagram

An In-depth Technical Guide to the Structural Analysis of 4-Bromo-5-chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-chloro-2-fluorobenzaldehyde is a halogenated aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique substitution pattern of three distinct halogens—bromine, chlorine, and fluorine—on the benzaldehyde core imparts a nuanced reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive structural analysis of 4-bromo-5-chloro-2-fluorobenzaldehyde, detailing its physicochemical properties, a thorough examination of its spectroscopic characteristics, a discussion of its chemical reactivity, and its applications in synthetic chemistry. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Introduction

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and advanced materials. The introduction of halogen atoms onto the benzene ring profoundly influences the electronic and steric properties of the molecule, thereby modulating its reactivity and biological activity. 4-Bromo-5-chloro-2-fluorobenzaldehyde, with its distinct arrangement of bromo, chloro, and fluoro substituents, presents a compelling case study in the strategic design of functionalized aromatic compounds.

The presence of three different halogens offers multiple sites for selective functionalization through various cross-coupling reactions, while the aldehyde group provides a handle for a diverse range of chemical transformations. This guide will delve into the structural intricacies of this molecule, providing a detailed analysis of its spectroscopic signature and a discussion of the underlying principles that govern its chemical behavior.

Physicochemical Properties

4-Bromo-5-chloro-2-fluorobenzaldehyde is a solid at room temperature, typically appearing as a white to off-white powder.[1] Its molecular formula is C₇H₃BrClFO, and it has a molecular weight of approximately 237.45 g/mol .[2]

| Property | Value | Source |

| CAS Number | 1603584-72-0 | [2] |

| Molecular Formula | C₇H₃BrClFO | [2] |

| Molecular Weight | 237.45 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically >97% | [2] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the aldehyde proton.

-

Aldehyde Proton: A singlet is anticipated in the downfield region, typically between δ 9.8 and 10.5 ppm.

-

Aromatic Protons: Due to the substitution pattern, there are two protons on the aromatic ring. We would expect to see two doublets, or a more complex splitting pattern due to coupling with the fluorine atom. The proton ortho to the fluorine (at C3) would likely appear as a doublet of doublets, while the proton at C6 would be a doublet.

¹³C NMR: The carbon NMR spectrum will provide detailed information about the carbon framework.

-

Carbonyl Carbon: The aldehyde carbonyl carbon will appear as a singlet in the downfield region, typically around δ 185-195 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the halogens will show characteristic shifts and coupling with fluorine. The carbon bearing the fluorine (C2) will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic stretching vibration of the carbonyl group.

-

C=O Stretch: A strong absorption band is expected in the region of 1690-1715 cm⁻¹. The electron-withdrawing nature of the halogens will likely shift this band to a higher frequency compared to unsubstituted benzaldehyde.

-

C-H Stretch (Aldehyde): A pair of weak to medium bands can be anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

-

C-X Stretch: The carbon-halogen stretching vibrations will appear in the fingerprint region of the spectrum.

A theoretical and experimental IR study on the related compound 2-bromo-4-chlorobenzaldehyde provides a useful reference for the expected vibrational modes.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of the molecule.

-

Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.

-

Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO) and the loss of a hydrogen atom.

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to 4-Bromo-5-chloro-2-fluorobenzaldehyde would involve the selective halogenation of a suitable precursor. One potential strategy is the bromination of 5-chloro-2-fluorobenzaldehyde. The directing effects of the existing chloro and fluoro substituents would need to be carefully considered to achieve the desired regioselectivity.

Experimental Workflow: Proposed Synthesis of 4-Bromo-5-chloro-2-fluorobenzaldehyde

Caption: Proposed synthetic workflow for 4-Bromo-5-chloro-2-fluorobenzaldehyde.

Chemical Reactivity

The reactivity of 4-Bromo-5-chloro-2-fluorobenzaldehyde is governed by the interplay of the electron-withdrawing effects of the three halogen substituents and the reactivity of the aldehyde functional group.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack. The electron-withdrawing halogens increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde. It can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions.

-

Aromatic Ring: The halogen atoms provide multiple handles for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The differential reactivity of the C-Br, C-Cl, and C-F bonds can potentially allow for selective functionalization at different positions on the aromatic ring. The electron-deficient nature of the ring also makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions.

Logical Relationship: Factors Influencing Reactivity

Caption: Interplay of factors governing the chemical reactivity.

Applications in Drug Development and Organic Synthesis

4-Bromo-5-chloro-2-fluorobenzaldehyde is a valuable intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the ability to introduce a substituted benzaldehyde moiety into a target molecule, which can then be further elaborated. This compound and its isomers are used in the synthesis of agrochemicals and as building blocks for pharmaceutical compounds. The unique substitution pattern can be exploited to fine-tune the physicochemical and pharmacological properties of drug candidates. For instance, the strategic placement of halogens can enhance binding affinity to biological targets, improve metabolic stability, and modulate bioavailability.

Conclusion

4-Bromo-5-chloro-2-fluorobenzaldehyde is a highly functionalized aromatic aldehyde with significant potential in synthetic chemistry. Its structural analysis reveals a molecule with a rich and nuanced reactivity profile, governed by the interplay of its aldehyde group and the three distinct halogen substituents. While a complete experimental spectroscopic dataset is not yet widely available, a thorough understanding of its predicted spectral properties and chemical behavior can be derived from the analysis of related compounds. This guide provides a foundational understanding of this important building block, which will be of value to researchers and professionals in the fields of drug discovery, materials science, and organic synthesis.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. [Link]

-

ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. [Link]

-

ResearchGate. Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde. [Link]

Sources

A Technical Guide to the Reactivity of the Aldehyde Group in 4-Bromo-5-chloro-2-fluorobenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Bromo-5-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4] Its utility stems from the unique electronic environment created by the three halogen substituents on the benzaldehyde framework. This guide provides an in-depth analysis of the reactivity of the formyl (aldehyde) group in this molecule. We will explore the interplay of inductive and resonance effects exerted by the halogen atoms and detail how these factors modulate the aldehyde's susceptibility to nucleophilic addition, oxidation, and reduction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.

Molecular Structure and Electronic Landscape

The reactivity of the aldehyde group in 4-Bromo-5-chloro-2-fluorobenzaldehyde is fundamentally governed by the electronic properties of the halogen substituents. Understanding their individual and collective influence is paramount to predicting and controlling reaction outcomes.

Table 1: Physicochemical Properties of 4-Bromo-5-chloro-2-fluorobenzaldehyde

| Property | Value | Reference |

| CAS Number | 1603584-72-0 | [5] |

| Molecular Formula | C₇H₃BrClFO | [5] |

| Molecular Weight | 237.45 g/mol | [5] |

| Appearance | White Powder | [3] |

| Purity | Typically ≥97-99% | [3][5] |

The Interplay of Inductive and Resonance Effects

Halogen substituents on an aromatic ring exert two primary electronic effects that operate in opposition:

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma (σ) bond framework.[6][7][8] This effect deactivates the ring towards electrophilic substitution but, crucially for aldehyde chemistry, it makes the carbonyl carbon more electron-deficient (electrophilic).

-

Resonance Effect (+R): The lone pair electrons on the halogen atoms can be delocalized into the aromatic pi (π) system through resonance (p-π conjugation).[8][9] This effect donates electron density to the ring, primarily at the ortho and para positions.[6]

For halogens, the inductive effect is generally stronger than the resonance effect.[6][8] In 4-Bromo-5-chloro-2-fluorobenzaldehyde, the cumulative -I effect of three halogens significantly enhances the electrophilicity of the carbonyl carbon, making the aldehyde group highly susceptible to attack by nucleophiles. The fluorine atom at the ortho position exerts the most potent inductive withdrawal on the aldehyde group due to its proximity.

Caption: Cumulative inductive withdrawal from halogens enhances carbonyl electrophilicity.

Nucleophilic Addition Reactions

Nucleophilic addition is the cornerstone of aldehyde chemistry.[10][11][12] The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.[13][14]

R-CHO + Nu⁻ → R-CH(Nu)O⁻ R-CH(Nu)O⁻ + H⁺ → R-CH(Nu)OH

Due to the strong electron-withdrawing nature of the three halogen substituents, 4-Bromo-5-chloro-2-fluorobenzaldehyde is expected to be more reactive towards nucleophiles than unsubstituted benzaldehyde.[13][14] The increased partial positive charge on the carbonyl carbon lowers the activation energy for nucleophilic attack.

Protocol: Grignard Reaction for Secondary Alcohol Synthesis

This protocol describes the addition of a Grignard reagent (phenylmagnesium bromide) to 4-Bromo-5-chloro-2-fluorobenzaldehyde to synthesize the corresponding secondary alcohol. The protocol's self-validating nature is ensured by in-process checks and defined endpoints for each critical step.

Methodology:

-

Reactor Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is flame-dried and cooled.

-

Reagent Charging: The flask is charged with 4-Bromo-5-chloro-2-fluorobenzaldehyde (10.0 g, 42.1 mmol) dissolved in 80 mL of anhydrous diethyl ether.

-

Grignard Addition: Phenylmagnesium bromide (1.0 M solution in THF, 50.5 mL, 50.5 mmol) is added dropwise via the dropping funnel over 30 minutes at 0°C (ice bath).

-

Reaction Monitoring: The reaction is stirred at room temperature for 2 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase until the starting aldehyde spot is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution at 0°C.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with 30 mL portions of diethyl ether.

-

Workup: The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the (4-bromo-5-chloro-2-fluorophenyl)(phenyl)methanol.

Caption: Workflow for the synthesis of a secondary alcohol via Grignard addition.

Oxidation to Carboxylic Acid

Aldehydes are readily oxidized to their corresponding carboxylic acids. This transformation is a fundamental process in organic synthesis. Various reagents can accomplish this, with common choices including potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and milder oxidants like silver oxide (Ag₂O).

The oxidation of substituted benzaldehydes is a well-studied reaction.[15][16][17] The reaction rate can be influenced by the electronic nature of the substituents, with the overall process leading to the formation of the corresponding benzoic acid.[18][19] For 4-Bromo-5-chloro-2-fluorobenzaldehyde, the strong electron-withdrawing groups make the aldehydic C-H bond slightly less susceptible to cleavage, but potent oxidizing agents will readily drive the reaction to completion.

Protocol: Permanganate Oxidation to Benzoic Acid

This protocol details a robust method for oxidizing the aldehyde to 4-bromo-5-chloro-2-fluorobenzoic acid using potassium permanganate with a phase-transfer catalyst, which facilitates the reaction between the organic-soluble aldehyde and the aqueous permanganate.[18][19]

Methodology:

-

Setup: A 500 mL flask is charged with 4-Bromo-5-chloro-2-fluorobenzaldehyde (10.0 g, 42.1 mmol), toluene (150 mL), and tetrabutylammonium bromide (TBAB) (1.36 g, 4.21 mmol) as the phase-transfer catalyst.

-

Oxidant Preparation: A solution of potassium permanganate (KMnO₄) (9.98 g, 63.2 mmol) in 100 mL of water is prepared.

-

Reaction: The KMnO₄ solution is added to the vigorously stirred aldehyde solution. The mixture is heated to 60°C and maintained for 4 hours. The purple color of the permanganate will disappear as it is consumed, forming a brown manganese dioxide (MnO₂) precipitate.

-

Endpoint Check: The reaction is complete when a spot test on filter paper shows no remaining purple permanganate.

-

Workup (Part 1): The mixture is cooled to room temperature, and the MnO₂ solid is removed by filtration through a pad of celite.

-

Workup (Part 2): The filtrate is transferred to a separatory funnel. The organic layer is removed. The aqueous layer is acidified to pH ~2 with concentrated HCl, causing the benzoic acid product to precipitate.

-

Isolation: The white precipitate is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven.

-

Purity Analysis: Purity can be confirmed by melting point determination and spectroscopic methods (e.g., IR, NMR).

Caption: Workflow for the phase-transfer catalyzed oxidation of the aldehyde.

Reduction to Primary Alcohol

The reduction of an aldehyde yields a primary alcohol. This is a common and highly efficient transformation typically achieved with hydride-based reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder and more selective reagent, making it a safe and practical choice for this substrate.

The electronic effects of the ring substituents have a minimal impact on the outcome of reductions with powerful nucleophilic hydride reagents. The reaction proceeds rapidly and cleanly under standard conditions.[20] A variety of methods exist for the synthesis of substituted benzaldehydes and their subsequent reduction.[21][22][23][24]

Protocol: Sodium Borohydride Reduction to Benzyl Alcohol

This protocol outlines the straightforward reduction of 4-Bromo-5-chloro-2-fluorobenzaldehyde to (4-bromo-5-chloro-2-fluorophenyl)methanol.

Methodology:

-

Dissolution: 4-Bromo-5-chloro-2-fluorobenzaldehyde (10.0 g, 42.1 mmol) is dissolved in 150 mL of methanol in a 500 mL round-bottom flask and cooled to 0°C in an ice bath.

-

Reductant Addition: Sodium borohydride (NaBH₄) (1.91 g, 50.5 mmol) is added portion-wise over 15 minutes, controlling the effervescence.

-

Reaction: The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

-

Monitoring: The reaction is monitored by TLC until all the starting aldehyde is consumed.

-

Quenching: The reaction is quenched by the slow addition of 50 mL of 1 M HCl.

-

Solvent Removal: The methanol is removed under reduced pressure.

-

Extraction: The remaining aqueous residue is extracted three times with 50 mL portions of ethyl acetate.

-

Workup and Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the pure primary alcohol, which may be further purified by recrystallization if necessary.

Caption: Workflow for the reduction of the aldehyde using sodium borohydride.

Conclusion

The aldehyde group of 4-Bromo-5-chloro-2-fluorobenzaldehyde is a highly reactive and versatile functional group. Its reactivity is significantly influenced by the potent, cumulative electron-withdrawing inductive effects of the three halogen substituents. This electronic pull enhances the electrophilicity of the carbonyl carbon, making it exceptionally receptive to nucleophilic addition reactions, more so than unsubstituted benzaldehyde. Standard oxidation and reduction protocols proceed efficiently, converting the aldehyde into the corresponding carboxylic acid and primary alcohol, respectively. The predictable reactivity profile of this molecule, coupled with the potential for further functionalization at the halogen positions, solidifies its role as a valuable and strategic building block for advanced chemical synthesis in the pharmaceutical and materials science sectors.

References

-

Title: Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate.[15] Source: PubMed URL: [Link]

-

Title: Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes.[20] Source: Taylor & Francis Online URL: [Link]

-

Title: Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate.[16] Source: ACS Publications URL: [Link]

-

Title: 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.[13] Source: Chemistry LibreTexts URL: [Link]

-

Title: Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents.[18] Source: IRA Academico Research URL: [Link]

-

Title: Aldehyde. Source: Wikipedia URL: [Link]

-

Title: Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.[21] Source: ACS Publications URL: [Link]

-

Title: Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents.[19] Source: ResearchGate URL: [Link]

-

Title: Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.[22] Source: National Institutes of Health URL: [Link]

-

Title: Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.[23] Source: ResearchGate URL: [Link]

-

Title: Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Source: ResearchGate URL: [Link]

-

Title: Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.[24] Source: PubMed URL: [Link]

-

Title: The Nucleophilic Addition Reactions of Aldehydes & Ketones. Source: Study.com URL: [Link]

-

Title: 16.4: Substituent Effects in Electrophilic Substitutions.[6] Source: Chemistry LibreTexts URL: [Link]

-

Title: Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde.[2] Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.[14] Source: Chemistry LibreTexts URL: [Link]

-

Title: The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence.[3] Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Nucleophilic Addition To Carbonyls.[12] Source: Master Organic Chemistry URL: [Link]

-

Title: 3.4: Substituent Effects in the Reactivity of Aromatic Rings.[7] Source: Chemistry LibreTexts URL: [Link]

-

Title: 2-Chloro-4-bromo-5-fluorobenzaldehyde: Synthesis, Properties, and Applications as a Key Organic Intermediate.[4] Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: The Effect of Substituents on Reactivity.[8] Source: Lumen Learning URL: [Link]

-

Title: The Effect of Substituents on Reactivity.[9] Source: St. Peter's Institute of Pharmaceutical Sciences URL: [Link]

Sources

- 1. 5-Bromo-4-chloro-2-fluorobenzaldehyde | 1781052-25-2 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemscene.com [chemscene.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. stpeters.co.in [stpeters.co.in]

- 10. Aldehyde - Wikipedia [en.wikipedia.org]

- 11. The Nucleophilic Addition Reactions of Aldehydes & Ketones - Lesson | Study.com [study.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. research-advances.org [research-advances.org]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to 4-Bromo-5-chloro-2-fluorobenzaldehyde: Sourcing, Reactivity, and Application

Introduction: A Versatile Building Block in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic use of polyfunctionalized aromatic compounds is a cornerstone of innovation. Among these, 4-Bromo-5-chloro-2-fluorobenzaldehyde, identified by its CAS number 1603584-72-0, has emerged as a significant and versatile synthetic intermediate.[1][2][3][4] Its unique arrangement of halogen substituents on the benzaldehyde scaffold imparts a nuanced reactivity profile, making it a valuable precursor for a wide array of complex molecular architectures.[5]

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of reputable suppliers, delves into the chemical properties and reactivity of 4-Bromo-5-chloro-2-fluorobenzaldehyde, and offers a detailed, field-proven protocol for a key synthetic transformation. The information presented herein is designed to empower chemists to leverage the full potential of this important building block in their research and development endeavors.

Chemical Properties and Specifications

A clear understanding of the physicochemical properties of a reagent is fundamental to its successful application.

| Property | Value | Source |

| CAS Number | 1603584-72-0 | [1][2][3][4] |

| Molecular Formula | C₇H₃BrClFO | [1] |

| Molecular Weight | 237.45 g/mol | [1] |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [2] |

| Purity | Typically ≥95-97% | [1][2][3] |

The presence of three different halogen atoms—fluorine, chlorine, and bromine—on the aromatic ring, in addition to the aldehyde functional group, provides multiple sites for selective chemical modification. This multi-handle nature is a key attribute that drives its utility in combinatorial chemistry and the synthesis of targeted molecular libraries.

Caption: Chemical structure of 4-Bromo-5-chloro-2-fluorobenzaldehyde.

Sourcing and Supplier Information

The reliable procurement of high-purity starting materials is a critical first step in any synthetic workflow. Several chemical suppliers offer 4-Bromo-5-chloro-2-fluorobenzaldehyde, and the following table provides a comparative overview to assist in sourcing this compound.

| Supplier | Product Number | Purity | Additional Information |

| Sigma-Aldrich | AMBH2D6FCB5D | 95% | Marketed under the Ambeed, Inc. brand. |

| ChemScene | CS-0146391 | ≥97% | Provides information on hazardous material shipping fees. |

| Biosynth | DPC58472 | - | Marketed for pharmaceutical testing as a reference standard. |

| SynQuest Labs | 2615-F-02 | 95% | Provides MDL number and allows for Certificate of Analysis download. |

| Chem-Impex | - | - | - |

| Oakwood Chemical | 094810 | - | Provides molecular formula and weight. |

| BLD Pharm | - | - | - |

| AOBChem | - | - | - |

| Thermo Fisher Scientific | - | ≥97.5% (HPLC) | Originally an Alfa Aesar product. |

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

Synthetic Utility and Reaction Mechanisms

The synthetic value of 4-Bromo-5-chloro-2-fluorobenzaldehyde lies in the differential reactivity of its functional groups. The aldehyde can undergo standard transformations such as oxidation, reduction, and condensation reactions. The halogenated aromatic ring is primed for cross-coupling reactions, which are pivotal in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of C-C bonds. In the case of 4-Bromo-5-chloro-2-fluorobenzaldehyde, the reactivity of the carbon-halogen bonds towards oxidative addition to a palladium(0) catalyst generally follows the order C-Br > C-Cl. This differential reactivity allows for selective functionalization at the C4 position (bearing the bromine atom) while potentially leaving the C-Cl bond intact for subsequent transformations.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for the selective Suzuki-Miyaura coupling of 4-Bromo-5-chloro-2-fluorobenzaldehyde with an arylboronic acid.

Objective: To selectively form a C-C bond at the C4 position (C-Br) of the benzaldehyde ring.

Materials:

-

4-Bromo-5-chloro-2-fluorobenzaldehyde (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-Bromo-5-chloro-2-fluorobenzaldehyde, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe. The final concentration of the benzaldehyde substrate should be approximately 0.1 M.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

-

Self-Validating System & Troubleshooting:

-

Expected Outcome: A high yield of the C4-arylated product with minimal formation of the C5-chloro coupled or di-coupled products. The product should be characterizable by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Potential Pitfall 1: Dehalogenation: The replacement of the bromine atom with a hydrogen atom can be a significant side reaction.

-

Troubleshooting: Lowering the reaction temperature, using a milder base (e.g., K₃PO₄), or ensuring strictly anhydrous conditions can mitigate this.

-

-

Potential Pitfall 2: Low Conversion: Incomplete reaction.

-

Troubleshooting: Increase catalyst loading (up to 5 mol%), use a more active ligand system (e.g., a Buchwald ligand), or increase the reaction temperature. Ensure all reagents are of high purity.

-

-

Potential Pitfall 3: Homocoupling: Formation of biaryl products from the boronic acid.

-

Troubleshooting: Ensure a strictly inert atmosphere to prevent oxygen from promoting this side reaction.

-

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Safety and Handling

4-Bromo-5-chloro-2-fluorobenzaldehyde is an irritant.[2] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-5-chloro-2-fluorobenzaldehyde is a highly functionalized and synthetically valuable building block. Its strategic importance in the construction of complex molecules for the pharmaceutical and agrochemical industries is clear. By understanding its chemical properties, sourcing it from reputable suppliers, and employing optimized and well-understood reaction protocols, researchers can effectively harness its potential to drive innovation in chemical synthesis.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. [Link]

- Google Patents. Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Google Patents. Preparation method of 2-fluoro-5-bromobenzaldehyde.